N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3,5-dimethylpyrazole moiety, methoxy groups, and a sulfanyl-acetamide chain.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClFN7O3S/c1-14-9-15(2)34(32-14)8-7-23-31-25-17-11-21(37-3)22(38-4)12-20(17)30-26(35(25)33-23)39-13-24(36)29-19-6-5-16(27)10-18(19)28/h5-6,9-12H,7-8,13H2,1-4H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZTSLMKHAOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)NC5=C(C=C(C=C5)Cl)F)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClFN7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:
Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and hydrazine derivatives under reflux conditions in the presence of a suitable catalyst.
Introduction of the Pyrazole Moiety: The next step involves the introduction of the pyrazole moiety. This is typically done through a condensation reaction between the triazoloquinazoline intermediate and a pyrazole derivative in the presence of a base such as potassium carbonate.
Attachment of the Sulfanylacetamide Group: The final step involves the attachment of the sulfanylacetamide group. This is achieved through a nucleophilic substitution reaction between the intermediate and a suitable acylating agent such as chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes, receptors, and proteins involved in key biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Pathways Involved: The compound modulates various signaling pathways, including the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway. These pathways play crucial roles in cell growth, survival, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Features and Inferred Bioactivity
*Molecular weights estimated using standard atomic masses.
Key Observations:
Core Heterocycles: The target compound’s triazoloquinazoline core differs from flumetsulam’s triazolopyrimidine and triaziflam’s triazine. Quinazoline derivatives often exhibit stronger binding to eukaryotic enzymes (e.g., kinases) compared to pyrimidines or triazines, which are common in herbicides . The 8,9-dimethoxy groups in the target compound may enhance solubility and membrane permeability compared to non-polar substituents in flumetsulam or triaziflam .
Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from flumetsulam’s 2,6-difluorophenyl. Chlorine’s electronegativity and fluorine’s metabolic stability could improve target affinity and pharmacokinetics .
Functional Group Diversity: The sulfanyl-acetamide linker in the target compound offers flexibility and hydrogen-bonding capacity, contrasting with flumetsulam’s rigid sulfonamide or oxadixyl’s oxazolidinone. This may broaden its interaction profile with biological targets .
Bioactivity and Mechanism Insights
While direct mechanistic data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Enzyme Inhibition : Triazoloquinazolines are documented as kinase inhibitors (e.g., EGFR, VEGFR). The methoxy and pyrazole groups may stabilize π-π stacking or hydrogen bonding in ATP-binding pockets .
- Herbicidal Potential: Similar to flumetsulam, the compound could inhibit acetolactate synthase (ALS), a target for sulfonylurea herbicides. The sulfanyl group might mimic sulfonamide interactions .
- Antifungal Activity : The acetamide and chloro-fluorophenyl groups resemble oxadixyl’s fungicidal motifs, suggesting activity against oomycetes or fungi .
Research Findings and Gaps
Structural Analysis Techniques
NMR and mass spectrometry (as in ) would be critical for confirming the target compound’s regiochemistry. For example, chemical shift disparities in regions analogous to "positions 39–44" in triazoloquinazolines could pinpoint substituent effects .
Bioactivity Testing Recommendations
- In vitro assays : Screen against kinase panels (e.g., EGFR, HER2) and ALS enzymes.
- Solubility and Stability : Compare logP and metabolic stability with flumetsulam and oxadixyl using HPLC-MS .
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex compound that integrates multiple pharmacophores known for their biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure
The compound features a triazoloquinazoline scaffold combined with a pyrazole moiety, which is known for its potential in medicinal chemistry. The presence of chlorine and fluorine substituents may influence its pharmacokinetic properties and biological interactions.
Biological Activity Overview
Recent studies suggest that compounds similar to this compound exhibit significant anti-inflammatory and anticancer properties. The following sections detail specific biological activities observed in various studies.
Anticancer Activity
Research has shown that derivatives of pyrazole and triazole compounds possess notable anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Inhibition of Aurora-A kinase |
| Compound B | NCI-H460 | 0.03 | Induction of apoptosis |
| Compound C | A549 | 0.95 | VEGF inhibition |
These compounds exhibit cytotoxic effects against various cancer cell lines, indicating that the target compound may also demonstrate similar effects due to its structural similarities .
Inhibition Studies
Inhibition assays reveal the compound's potential as an inhibitor of key enzymes involved in cancer progression. For example:
- Aurora-A Kinase Inhibition : Compounds with similar structures have shown IC50 values as low as 0.16 µM against Aurora-A kinase, suggesting that the target compound may also inhibit this enzyme effectively .
Anti-inflammatory Properties
The pyrazole derivatives have been recognized for their anti-inflammatory effects. Studies indicate that such compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.
Case Studies
Several case studies have illustrated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study conducted by Bouabdallah et al. demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Triazole Compounds : Research on triazole-based compounds has shown promising results in inhibiting tumor growth in vitro. These compounds often act through mechanisms involving DNA intercalation and kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
